N-[(oxolan-2-yl)methyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-[(oxolan-2-yl)methyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Future Directions
The future directions in the research of PP derivatives involve the development of new synthesis processes . There is also a focus on the design of solid-state emitters by proper structural selection . The electronic structure analysis based on DFT and TD-DFT calculations is also a promising area of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclocondensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the phenyl and propyl groups: These groups can be introduced via substitution reactions using appropriate phenyl and propyl halides.
Attachment of the oxolan-2-ylmethyl group: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with oxolan-2-ylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact molecular pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their potential as kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also share structural similarities and have shown promise as anticancer agents.
Uniqueness
N-[(oxolan-2-yl)methyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of the oxolan-2-ylmethyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties. This structural feature could enhance the compound’s solubility, stability, and bioavailability, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-2-7-16-12-19(21-13-17-10-6-11-25-17)24-20(23-16)18(14-22-24)15-8-4-3-5-9-15/h3-5,8-9,12,14,17,21H,2,6-7,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOXOXWXSMTLMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NCC3CCCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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